Urea nitrate
Overview
Description
Urea nitrate is a compound that emerges from the interaction between urea and nitric acid. Urea itself is a significant biological molecule and a common nitrogen fertilizer in agriculture. It is a metabolite derived from the catabolism of arginine or from root uptake and is extensively used as a nitrogen source for plants . Urea nitrate has been studied in various contexts, including its role as a catalyst in chemical reactions and its potential effects on biological systems.
Synthesis Analysis
Urea nitrate can be synthesized through the reaction of urea with nitric acid. This compound has been utilized as an efficient catalyst for chemical reactions, such as the imino Diels-Alder reaction, which is a method for synthesizing complex organic compounds like cyclopentaquinolines, pyranoquinolines, and furoquinoline derivatives . Additionally, urea nitrate has been employed in the development of new protocols for synthesizing benzothiazoles, which are compounds with potential antimicrobial activities . The synthesis of urea nitrate and its use as a catalyst in organic synthesis highlight its versatility and importance in chemical research.
Molecular Structure Analysis
While the specific molecular structure analysis of urea nitrate is not detailed in the provided papers, the structure of urea nitrate can be inferred from its components. Urea has a planar structure with two amine groups attached to a carbonyl group, while nitrate is a polyatomic ion consisting of one nitrogen atom surrounded by three oxygen atoms in a trigonal planar arrangement. The combination of these two molecules forms urea nitrate, which can participate in various chemical reactions due to its reactive functional groups.
Chemical Reactions Analysis
Urea nitrate acts as a catalyst in several chemical reactions. It has been found to catalyze the imino Diels-Alder reaction, which is a useful synthetic tool for constructing heterocyclic compounds . Furthermore, urea nitrate has been used to catalyze the synthesis of benzothiazoles, demonstrating its high catalytic activity and the ability to facilitate reactions at room temperature under solvent-free conditions . These studies illustrate the chemical reactivity of urea nitrate and its potential applications in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea nitrate are not explicitly discussed in the provided papers. However, the papers do mention the use of urea nitrate in various chemical processes, suggesting that it has properties conducive to catalysis and chemical synthesis . The ability of urea nitrate to function as a catalyst implies that it has specific physical and chemical characteristics that enable it to lower the activation energy of reactions and increase the rate at which products are formed.
Relevant Case Studies
The papers provided do not include specific case studies on urea nitrate. However, the research on urea nitrate's role in catalyzing the synthesis of organic compounds and its inhibitory effects on nitric oxide synthesis in macrophages can be considered relevant case studies. These examples demonstrate the practical applications of urea nitrate in both biological and chemical contexts, showcasing its multifaceted role in scientific research.
Scientific Research Applications
Effectiveness on Potato Crop : Urea with urease inhibitors, specifically UTEC, enhances the yield and quality of potato crops. It leads to bigger and more uniform tuber size and increases the potato yield significantly compared to the control and other nitrogen fertilizers (Sychev, Akanova, & Vizirskaya, 2019).
Reducing Nitrogen Losses in Agriculture : The combination of nitrification and urease inhibitors is the best option for mitigating N2O emissions in corn systems, and their use tends to lead to concurrent increases in crop yields. Polymer-coated urea was less effective in reducing N2O emissions and increasing corn yields (Abalos, Jeffery, Drury, & Wagner-Riddle, 2016).
Nitrogen Use Efficiencies to Reduce Nitrate Leaching : In the Northern China Plain, the use of appropriate nitrogen fertilizer rates significantly reduces nitrate-nitrogen leaching losses in intensive irrigated cropping systems (Li, Hu, Delgado, Zhang, & Ouyang, 2007).
Effects of Inhibitors and Biostimulants on Potato Production : Various additives, including nitrification inhibitors and biostimulants, used with urea affect the agronomic performance and nitrogen losses in potato production. Inhibitors can decrease nitrous oxide emissions while biostimulants may have unintended impacts on reactive nitrogen losses (Souza, Rosen, & Venterea, 2019).
Efficacy of Nitrification Inhibitors on Nitrogen Leaching : Nitrification inhibitors, like 3,4-dimethyl pyrazole phosphate (DMPP), effectively reduce nitrate leaching in different soil types when applied with urea (Yu, Chen, Ye, Zhang, Zhang, & Tian, 2007).
Effects of Urea Ammonium Nitrate Solution with Inhibitors : The use of urease inhibitors, along with nitrification inhibitors, in urea ammonium nitrate solutions, can reduce ammonia emissions and increase crop yields (Nikolajsen, Pacholski, & Sommer, 2020).
Urea Uptake and Assimilation in Plants : Studies on urea uptake in plants like Arabidopsis and maize have shown that urea and nitrate influence the mechanisms of their acquisition and assimilation, impacting the overall nitrogen metabolism in plants (Mérigout et al., 2008); (Zanin et al., 2015).
Safety And Hazards
Urea nitrate is explosive when left in a dry state . Wetting reduces the possibility of explosion but may explode under prolonged exposure to heat or fire, even when wet . It reacts with strong oxidizers such as perclorates and hypochlorites . It is a dangerous disaster hazard due to its fire and explosion hazard .
Future Directions
Research has been conducted on the synthesis of urea by electrochemical nitrate and carbon dioxide over specific catalysts . This research provides novel insights into urea synthesis by coupling nitrogen oxides with carbon dioxide under environmental conditions . It also paves the way for boosting the sustainable production of carbon and nitrogen-coupled products .
properties
IUPAC Name |
nitric acid;urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTGUZPQPXGYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924672 | |
Record name | Carbamimidic acid--nitric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white odorless solid; [HSDB] Colorless to white odorless crystalline powder; [MSDSonline] | |
Record name | Urea nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7691 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In alcohol, 1.35 g/100 g at 0 °C, 8.84 g/100 g at 65.3 °C, Insoluble in nitric acid, In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C | |
Record name | Urea nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.690 g/cu cm at 20 °C | |
Record name | Urea nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Urea nitrate | |
Color/Form |
Monoclinic leaflets from water, White leaflets, Colorless crystals, Crystalline solid, Colorless minerals or prisms | |
CAS RN |
124-47-0, 17687-37-5 | |
Record name | Urea nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, nitrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17687-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidic acid--nitric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urea nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | UREA NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ35702MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Urea nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152 °C (decomposes) | |
Record name | Urea nitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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